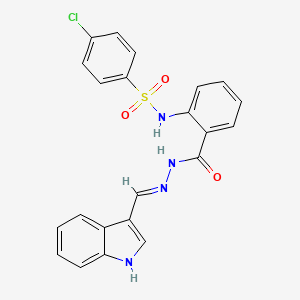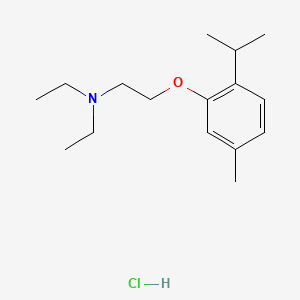
3-(2,6-Dichlorophenyl)-2-methylacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of acrylate derivatives and contains a dichlorophenyl group.
- The compound is notable for its applications in organic synthesis and catalysis.
HDMPA: is a chemical compound with the following structure: .
Preparation Methods
- In the Suzuki–Miyaura coupling, an arylboronic acid reacts with an aryl halide (usually bromide or chloride) in the presence of a palladium catalyst and a base. The boron reagent plays a crucial role in this process .
- Industrial production methods may involve large-scale synthesis using boron-based reagents.
HDMPA: can be synthesized through various methods, including Suzuki–Miyaura coupling reactions.
Chemical Reactions Analysis
- Common reagents include boron-based compounds, palladium catalysts, and halides.
- Major products depend on the specific reaction conditions and substituents.
HDMPA: can undergo various reactions, including:
Scientific Research Applications
HDMPA: finds applications in:
Mechanism of Action
- The exact mechanism by which HDMPA exerts its effects depends on its specific application.
- In catalysis, it acts as a transmetalation partner in Suzuki–Miyaura reactions, facilitating carbon–carbon bond formation.
Comparison with Similar Compounds
- Similar compounds include other acrylates, boron-containing molecules, and aryl halides.
HDMPA: stands out due to its dichlorophenyl group and boron functionality.
Properties
Molecular Formula |
C10H8Cl2O2 |
|---|---|
Molecular Weight |
231.07 g/mol |
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6(10(13)14)5-7-8(11)3-2-4-9(7)12/h2-5H,1H3,(H,13,14)/b6-5+ |
InChI Key |
XRMKFXAALTTWIR-AATRIKPKSA-N |
Isomeric SMILES |
C/C(=C\C1=C(C=CC=C1Cl)Cl)/C(=O)O |
Canonical SMILES |
CC(=CC1=C(C=CC=C1Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(E)-(4-methylphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12000903.png)

![3-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B12000913.png)


![5-(4-chlorophenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000921.png)
![Methyl 2-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12000928.png)
![5-(2-Bromophenyl)-7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000929.png)
![(5E)-2-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12000930.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000933.png)
![1-(3-methylphenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea](/img/structure/B12000936.png)
![N-(3-hydroxyphenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B12000940.png)

